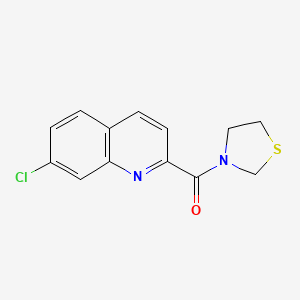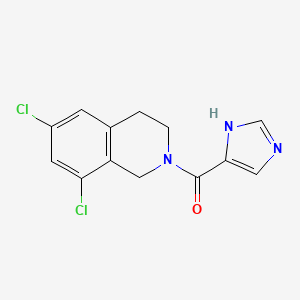
(6,8-dichloro-3,4-dihydro-1H-isoquinolin-2-yl)-(1H-imidazol-5-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6,8-dichloro-3,4-dihydro-1H-isoquinolin-2-yl)-(1H-imidazol-5-yl)methanone, also known as DIHM, is a chemical compound that has been studied for its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of (6,8-dichloro-3,4-dihydro-1H-isoquinolin-2-yl)-(1H-imidazol-5-yl)methanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in cancer cell growth and neurodegeneration. This compound has been shown to inhibit the activity of protein kinase C, which is involved in cell proliferation and survival. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit angiogenesis (the formation of new blood vessels). In neurological research, this compound has been shown to improve cognitive function and protect against oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (6,8-dichloro-3,4-dihydro-1H-isoquinolin-2-yl)-(1H-imidazol-5-yl)methanone in lab experiments is its relatively simple synthesis method. Additionally, this compound has been shown to have low toxicity and high selectivity for cancer and neurological cells. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for research on (6,8-dichloro-3,4-dihydro-1H-isoquinolin-2-yl)-(1H-imidazol-5-yl)methanone. One area of interest is the development of more efficient synthesis methods to improve yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Other potential future directions include the exploration of this compound's effects on other diseases and the development of new derivatives with improved solubility and potency.
In conclusion, this compound is a chemical compound that has shown promise in scientific research for its potential therapeutic applications in cancer and neurological disorders. Further studies are needed to fully understand its mechanism of action and explore its potential in other areas of medicine.
Synthesemethoden
(6,8-dichloro-3,4-dihydro-1H-isoquinolin-2-yl)-(1H-imidazol-5-yl)methanone can be synthesized through a multi-step process involving the reaction of 6,8-dichloro-3,4-dihydroisoquinoline with 1H-imidazole-5-carbaldehyde in the presence of a suitable catalyst. The resulting product is then purified through various techniques, including chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
(6,8-dichloro-3,4-dihydro-1H-isoquinolin-2-yl)-(1H-imidazol-5-yl)methanone has been studied for its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In neurological research, this compound has been shown to have neuroprotective effects and may be useful in the treatment of Alzheimer's and Parkinson's diseases.
Eigenschaften
IUPAC Name |
(6,8-dichloro-3,4-dihydro-1H-isoquinolin-2-yl)-(1H-imidazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O/c14-9-3-8-1-2-18(6-10(8)11(15)4-9)13(19)12-5-16-7-17-12/h3-5,7H,1-2,6H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNLSFKILDXZEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=C(C=C2Cl)Cl)C(=O)C3=CN=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
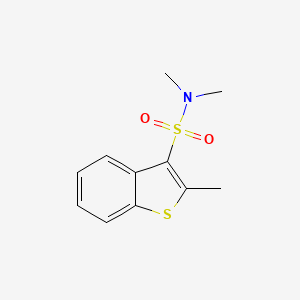


![1-[(2-chloro-4-methoxyphenyl)methyl]-1H-1,2,4-triazole](/img/structure/B7583544.png)
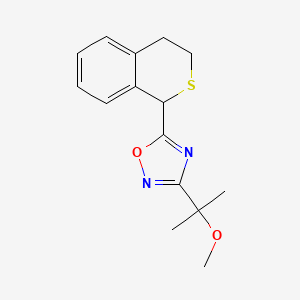
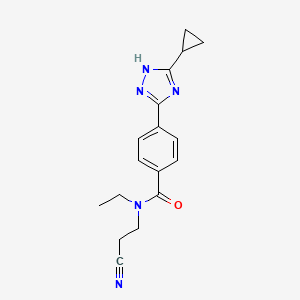


![Methyl 3-cyclopropyl-3-[(2,4-difluorobenzoyl)amino]propanoate](/img/structure/B7583576.png)
![1-[(2-Chlorophenyl)methylsulfonyl]piperidin-4-ol](/img/structure/B7583587.png)
